molecular formula C11H13BrO2 B14553361 2-Phenylethyl 3-bromopropanoate CAS No. 62058-70-2

2-Phenylethyl 3-bromopropanoate

Cat. No.: B14553361
CAS No.: 62058-70-2
M. Wt: 257.12 g/mol
InChI Key: XZHYMUNXNFYDGO-UHFFFAOYSA-N
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Description

2-Phenylethyl 3-bromopropanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a phenylethyl group attached to a 3-bromopropanoate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylethyl 3-bromopropanoate can be synthesized through the esterification of 3-bromopropionic acid with 2-phenylethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a one-pot synthesis method. This method uses acetyl bromide as a raw material, which reacts with an alcohol solvent to generate hydrogen bromide in situ. The hydrogen bromide then reacts with an acrylate compound to produce the 3-bromopropanoate ester . This method is efficient and minimizes the generation of byproducts.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 3-bromopropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles such as hydroxyl, alkoxy, or amino groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines.

    Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include 2-phenylethyl 3-hydroxypropanoate, 2-phenylethyl 3-alkoxypropanoate, and 2-phenylethyl 3-aminopropanoate.

    Elimination: The major product is 2-phenylethyl acrylate.

    Reduction: The major product is 2-phenylethyl 3-hydroxypropanoate.

Scientific Research Applications

2-Phenylethyl 3-bromopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 3-bromopropanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-bromopropanoate: Similar in structure but lacks the phenylethyl group.

    2-Phenylethyl acetate: Similar ester structure but with an acetate group instead of a bromopropanoate group.

    2-Phenylethyl propanoate: Similar ester structure but without the bromine atom.

Uniqueness

2-Phenylethyl 3-bromopropanoate is unique due to the presence of both the phenylethyl group and the bromopropanoate moiety. This combination makes it a valuable intermediate in organic synthesis, offering reactivity at both the ester and bromine sites. This dual functionality allows for a wide range of chemical transformations, making it a versatile compound in various applications.

Properties

CAS No.

62058-70-2

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

2-phenylethyl 3-bromopropanoate

InChI

InChI=1S/C11H13BrO2/c12-8-6-11(13)14-9-7-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

XZHYMUNXNFYDGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)CCBr

Origin of Product

United States

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